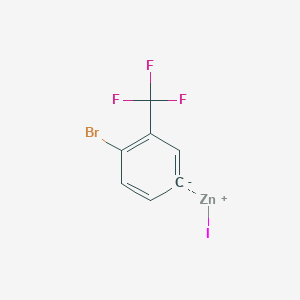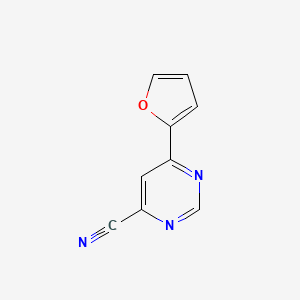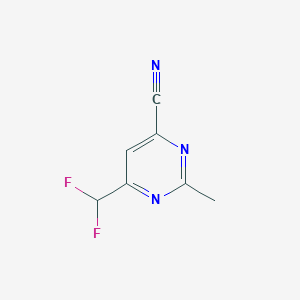
6-(Difluoromethyl)-2-methylpyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)-2-methylpyrimidine-4-carbonitrile is a chemical compound that features a pyrimidine ring substituted with a difluoromethyl group at the 6-position, a methyl group at the 2-position, and a cyano group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a base . The reaction conditions often require a solvent like acetonitrile and a catalyst such as copper(I) iodide to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using similar reagents and catalysts but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-2-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The pyrimidine ring can be functionalized further through cross-coupling reactions with various aryl or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Catalysts such as palladium or copper complexes are often employed to facilitate cross-coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield difluoromethylated derivatives, while oxidation can produce difluoromethyl ketones or alcohols .
Scientific Research Applications
6-(Difluoromethyl)-2-methylpyrimidine-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions . The pyrimidine ring can interact with nucleic acids or proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)-2-methylpyrimidine-4-carbonitrile: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Methyl-4-cyanopyrimidine: Lacks the difluoromethyl group, making it less hydrophobic and less bioactive.
6-(Difluoromethyl)-2-ethylpyrimidine-4-carbonitrile: Similar structure but with an ethyl group at the 2-position instead of a methyl group.
Uniqueness
6-(Difluoromethyl)-2-methylpyrimidine-4-carbonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and agrochemical development .
Properties
Molecular Formula |
C7H5F2N3 |
|---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
6-(difluoromethyl)-2-methylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C7H5F2N3/c1-4-11-5(3-10)2-6(12-4)7(8)9/h2,7H,1H3 |
InChI Key |
MBFWMVUSJLTYAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



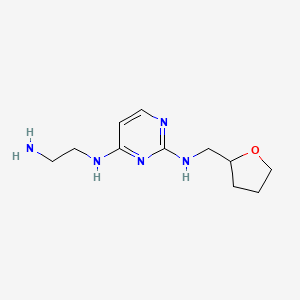
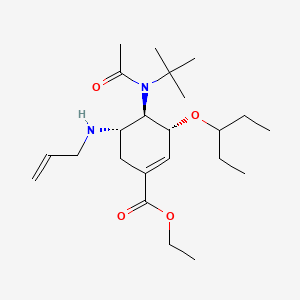
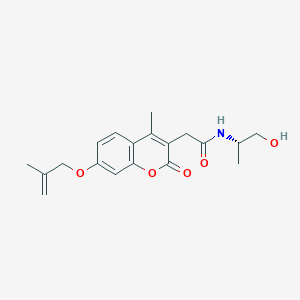
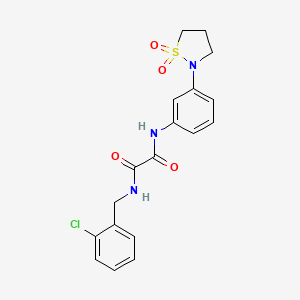
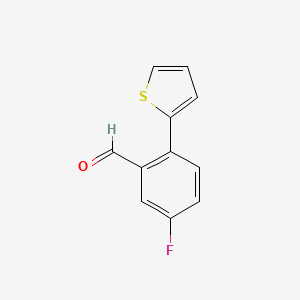
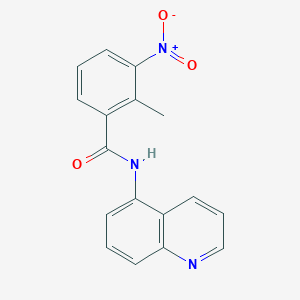
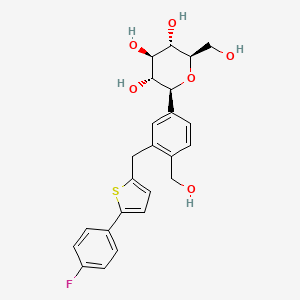
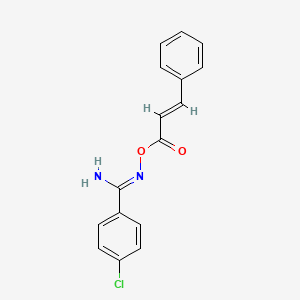
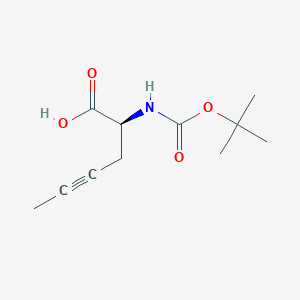
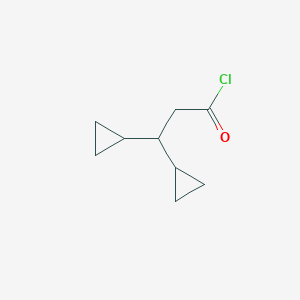
![4-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14883371.png)
